

# Pharmacological profile of Brivanib's active moiety BMS-540215

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Brivanib**  
Cat. No.: **B1684546**

[Get Quote](#)

## Pharmacological Profile of BMS-540215: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

BMS-540215 is the active moiety of the investigational drug **Brivanib** Alaninate (BMS-582664). **Brivanib** alaninate is a prodrug designed to improve the oral bioavailability of BMS-540215.<sup>[1]</sup> In vivo, the alanine ester of **Brivanib** is hydrolyzed to form BMS-540215, a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.<sup>[2][3]</sup> This document provides a comprehensive overview of the pharmacological profile of BMS-540215, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.

## Mechanism of Action

BMS-540215 functions as an ATP-competitive inhibitor, targeting the kinase domains of VEGFR and FGFR.<sup>[4][5]</sup> By binding to the ATP pocket of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling pathways.<sup>[5]</sup> These pathways are critical for tumor angiogenesis, proliferation, and survival.<sup>[6][7]</sup> The dual inhibition of both VEGFR and FGFR signaling pathways may offer a more comprehensive anti-

angiogenic strategy, potentially overcoming resistance mechanisms that can arise from targeting a single pathway.[8]

## Signaling Pathways and Inhibition

BMS-540215 primarily targets VEGFR-2 and FGFR-1, key drivers of angiogenesis.[7][9] The diagrams below illustrate the points of inhibition within these signaling cascades.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pharmacological profile of Brivanib's active moiety BMS-540215]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684546#pharmacological-profile-of-brivanib-s-active-moiety-bms-540215\]](https://www.benchchem.com/product/b1684546#pharmacological-profile-of-brivanib-s-active-moiety-bms-540215)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)